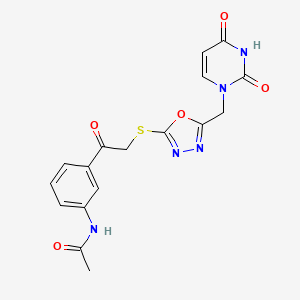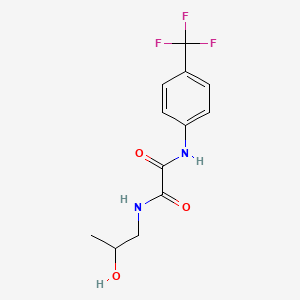![molecular formula C12H11IN4O3 B2584495 ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate CAS No. 338401-04-0](/img/structure/B2584495.png)
ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate” is a chemical compound with the CAS Number: 338401-04-0 . It has a molecular weight of 386.15 and a molecular formula of C12H11IN4O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N4O3S/c1-2-19-12(18)16-10(17)9(6-14)7-15-11-8(5-13)3-4-20-11/h3-4,7,15H,2H2,1H3, (H,16,17,18)/b9-7+ . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Wissenschaftliche Forschungsanwendungen
Toxicological Reviews and Detection Methods
Ethyl carbamate, also known as urethane, has been extensively studied for its presence in foods and beverages. Notably, it is genotoxic and carcinogenic in various species, leading to significant health concerns. Weber and Sharypov (2009) detailed its occurrence in fermented foods and beverages, mechanisms of formation, and analytical techniques for its determination. They highlighted various preventive methods employed at an industrial scale to reduce ethyl carbamate levels in food and beverage products (Weber & Sharypov, 2009). Gong-ling (2009) reviewed the sample preparation technologies crucial for determining ethyl carbamate levels in alcoholic beverages. The paper emphasized the importance of a simple, fast, and accurate determination method to reduce ethyl carbamate content in these beverages (Zhao Gong-ling, 2009).
Carcinogenicity and Metabolic Interactions
The carcinogenicity of ethyl carbamate (urethane) and its metabolic interactions, especially when co-administered with ethanol, have been a focal point of research. Benson and Beland (1997) reviewed the complex and varied interactions of ethanol on urethane metabolism and carcinogenicity, suggesting that chronic ethanol consumption could influence the oxidation of urethane to its epoxide derivative, potentially affecting its tumorigenicity (R. W. Benson & F. Beland, 1997). Field and Lang (1988) discussed the hazardous nature of urethane, especially its carcinogenic influence in laboratory animals and the safety concerns for laboratory personnel handling this compound (K. Field & C. Lang, 1988).
Analytical Techniques and Preventive Methods
Battaglia, Conacher, and Page (1990) covered the analytical procedures, occurrence, and formation mechanisms of ethyl carbamate (EC) in alcoholic beverages and foods. They reviewed various analytical methods and preventive measures to reduce EC levels, offering insights into different pathways of EC formation (R. Battaglia, H. Conacher, & B. Page, 1990).
Enzymatic Interactions
Rosenberry and Cheung (2019) investigated the interactions of carbamates with acetylcholinesterase (AChE), highlighting the importance of understanding the decarbamoylation rate constants and their implications for AChE inhibitors used as insecticides and therapeutic agents. They reviewed the influence of alkyl substituents on the carbamoyl group, suggesting a shift in the rate-limiting step from general acid-base catalysis to a likely conformational change in the active site (T. Rosenberry & J. Cheung, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl N-[(E)-2-cyano-3-[(5-iodopyridin-2-yl)amino]prop-2-enoyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN4O3/c1-2-20-12(19)17-11(18)8(5-14)6-15-10-4-3-9(13)7-16-10/h3-4,6-7H,2H2,1H3,(H,15,16)(H,17,18,19)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMVAYUQPBBXCT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=CNC1=NC=C(C=C1)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C/NC1=NC=C(C=C1)I)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[5-[1-(Oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2584422.png)
![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-propylurea](/img/structure/B2584424.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2584425.png)
![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)

![4,6-Dimethyl-2-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2584428.png)
![5-[(Cyclopentylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2584431.png)
![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2584433.png)
![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584435.png)